![molecular formula C14H11NO3 B1296370 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid CAS No. 52549-07-2](/img/structure/B1296370.png)
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid
Overview
Description
This compound belongs to the class of chromenopyridines, which are known for their diverse biological and medicinal properties.
Preparation Methods
The synthesis of 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) and multicomponent coupling reactions (MCCRs). These methods are favored for their efficiency and ability to produce high yields . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for various applications .
Chemical Reactions Analysis
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an anti-inflammatory and analgesic agent . It is also being investigated for its potential use in treating chronic allergic conjunctivitis and other inflammatory conditions . Additionally, the compound’s unique structure makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . The molecular pathways involved in this process are still being studied to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid can be compared to other similar compounds, such as 5H-chromeno[4,3-b]pyridin-5-one and 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 5H-chromeno[4,3-b]pyridin-5-one has been studied for its potential anticancer activity, while 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is known for its anti-inflammatory properties . The unique structure of this compound, particularly its acetic acid moiety, contributes to its distinct biological activities and makes it a valuable compound for further research.
Biological Activity
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid is a compound belonging to the chromenopyridine family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique structure characterized by a chromene moiety fused with a pyridine ring. This structural configuration is significant as it contributes to the compound's biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, similar to other flavonoids known for their anti-inflammatory properties.
- Antihistaminic Activity : Given its structural similarity to known antihistamines, this compound may also exert antihistaminic effects, potentially making it useful in treating allergic reactions .
- Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic properties, which could be beneficial in pain management therapies.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biological Targets : The compound may interact with various molecular targets involved in inflammatory and allergic responses. This interaction could modulate biochemical pathways related to immune response regulation .
- Pharmacokinetics : It is suggested that the compound has favorable pharmacokinetic properties, including high gastrointestinal absorption and potential interactions with p-glycoprotein, which could influence its bioavailability and therapeutic efficacy .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their known activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Ethyl-5H-benzopyrano[2,3-b]pyridine | Similar chromone-pyridine backbone | Strong antihistaminic properties |
4-Aminoquinoline | Contains a quinoline moiety | Antimalarial activity |
1H-Pyrrolo[3,4-b]quinolin | Fused pyrrole and quinoline structure | Potential anticancer properties |
This comparative analysis highlights the potential of this compound as a promising candidate for further research in medicinal chemistry due to its unique structural features and biological activities.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of chromenopyridine compounds exhibited significant inhibition of inflammatory markers in cell cultures. These findings suggest that modifications to the chromene structure can enhance anti-inflammatory activity.
- Animal Models : Preclinical studies using animal models have shown that compounds similar to this compound reduced pain and inflammation in conditions such as arthritis and allergic responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid, and how can reaction yields be improved?
- Methodology :
-
Coupling Reactions : Use Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. For example, 2-(5-bromopyridin-2-yl)acetic acid can react with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water at 80–100°C for 12–24 hours .
-
Ester Hydrolysis : Post-synthetic hydrolysis of ester precursors (e.g., methyl or ethyl esters) using LiOH or NaOH in THF/water (1:1) at room temperature yields the carboxylic acid derivative .
-
Yield Optimization : Adjust catalyst loading (0.5–5 mol%), solvent polarity, and temperature. Reverse-phase flash chromatography (C18 silica, methanol/water gradients) improves purity .
- Data Table :
Reaction Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 65–87% | >95% |
Ester Hydrolysis | LiOH | THF/H₂O | 75–92% | >98% |
Q. How can structural validation of this compound be performed?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–8.5 ppm for chromeno-pyridine) and carboxylic acid protons (δ 10–12 ppm). Compare with PubChem-computed spectra for analogous structures .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns .
- X-ray Crystallography : For crystalline derivatives, analyze bond lengths/angles (e.g., chromeno-pyridine fused-ring planarity) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acid spills with sodium bicarbonate, then collect in chemical waste containers .
- First Aid : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with chromeno-pyrimidine analogs .
- Molecular Docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ data from enzyme assays .
Q. How do structural modifications (e.g., halogenation) affect the compound’s antimicrobial activity?
- Methodology :
- SAR Studies : Synthesize derivatives with Cl, Br, or CF₃ substituents. Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion).
- Mechanistic Insight : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell wall damage .
- Data Table :
Derivative | Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
---|---|---|---|
Parent | None | 32 | 16 |
Chloro | Cl at C5 | 8 | 4 |
Trifluoromethyl | CF₃ at C7 | 64 | 32 |
Q. How can contradictory data in biological activity studies be resolved?
- Methodology :
- Assay Standardization : Use CLSI guidelines for MIC determinations. Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with assays .
- Structural Analog Comparison : Cross-reference with chromeno-pyrimidine derivatives showing consistent activity trends .
Q. What strategies optimize solubility for in vivo studies?
- Methodology :
- Salt Formation : React with sodium bicarbonate to prepare water-soluble sodium salts.
- Prodrug Design : Synthesize methyl esters or PEGylated derivatives for enhanced bioavailability .
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes .
Properties
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLXFOOVXFBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314253 | |
Record name | MLS003115531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52549-07-2 | |
Record name | MLS003115531 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.